7-Methylthiazolo[5,4-b]pyridin-2-amine
Description
7-Methylthiazolo[5,4-b]pyridin-2-amine is a fused heterocyclic compound comprising a thiazole ring fused to a pyridine ring at positions 5 and 4, respectively. The 7-position is substituted with a methyl group, while the 2-position bears a primary amine. The methyl group at position 7 contributes to steric and electronic modulation, while the amine at position 2 enhances hydrogen-bonding capabilities.
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-9-6-5(4)10-7(8)11-6/h2-3H,1H3,(H2,8,10) |
InChI Key |
KAXGUDARHVZCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the desired thiazolo[5,4-b]pyridine scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylthiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
While there isn't specific information available regarding the applications of "7-Methylthiazolo[5,4-b]pyridin-2-amine," the search results provide insight into related compounds and their applications, which can help infer potential uses.
Here's a summary of related compounds and their applications:
1. Synthesis of Thiazolo[5,4-b]pyridine Derivatives
- A study details the use of sabinene as a green solvent in the synthesis of thiazolo[5,4-b]pyridine derivatives . The study optimizes conditions for creating N-methylthiazolo[5,4-b]pyridin-2-amine hydrochloride using microwave irradiation, achieving a 64% yield .
2. Inhibitors of Zika Virus Protease
- One research article identifies aminothiazolopyridine compounds as potential inhibitors of Zika virus protease (ZVP) . These compounds were screened from a library of pharmacologically active compounds . One compound, MH1, showed a significant level of inhibition, and its structure includes an aminothiazolopyridine moiety .
- Modifications to the methyl groups on the aminothiazolopyridine moiety of MH1 affected its potency, suggesting the importance of these methyl groups for inhibitory activity .
3. Intermediates for Pharmaceutical Compounds
- A patent discusses a process for producing intermediates of compounds that inhibit activated coagulation factor X, useful as preventive/therapeutic drugs for thrombus-related diseases . The process involves forming a thiazole ring and introducing a methyl group at the 5-position .
- Key steps include transforming protected piperidone into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and introducing a methyl group to the 5-position using formaldehyde and triacetoxysodium borohydride .
4. Pyrazolo[3,4-d]pyrimidine Derivatives
- N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide and N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide are complex organic compounds with potential biological activities.
- These compounds have shown antitumor and antimicrobial activities, as well as anti-inflammatory effects.
5. 5-Bromothiazolo[5,4-b]pyridin-2-amine
- 5-Bromothiazolo[5,4-b]pyridin-2-amine can be used in the preparation of 7V-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide .
Data Tables: Biological Activities of Related Compounds
| Activity Type | Observation |
|---|---|
| Antitumor | Induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Reduces inflammation markers in animal models |
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cancer cell lines | Significant reduction in cell viability |
| Study 2 | In vivo models for inflammation | Decreased levels of TNF-alpha and IL-6 |
| Study 3 | Antimicrobial susceptibility testing | Effective against MRSA and E. coli |
Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Mechanism of Action
The mechanism of action of 7-Methylthiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .
Comparison with Similar Compounds
The structural and functional attributes of 7-methylthiazolo[5,4-b]pyridin-2-amine are best understood through comparison with analogs differing in substituents, fused ring systems, or substitution patterns. Below is a detailed analysis supported by experimental data.
Structural and Physical Properties
Key compounds and their properties are summarized in Table 1.
Table 1: Comparison of Structural and Physical Properties
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., Methyl, Methoxy): The methyl group at position 7 in the target compound provides steric bulk and electron-donating effects, stabilizing adjacent positions. Halogen Substituents (Cl, Br): Chlorine and bromine at position 5 (C₆H₄ClN₃S, C₆H₄BrN₃S) introduce electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or cross-coupling reactions . N-Substituted Amines: N-Butyl substitution (C₁₀H₁₃N₃S) increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Fused Ring Systems :
- Thiazolo-pyrimidine derivatives (e.g., C₁₁H₁₅N₅S) exhibit distinct electronic properties compared to thiazolo-pyridines due to the pyrimidine ring’s electron-deficient nature .
Biological Activity
7-Methylthiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the thiazolo[5,4-b]pyridine family, characterized by a thiazole ring fused to a pyridine. Its molecular formula is C₈H₈N₂S, and it exhibits properties typical of heterocyclic compounds, such as solubility in organic solvents and potential for diverse reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies have shown that derivatives of this compound can inhibit various enzymes involved in critical cellular pathways:
- PI3K Inhibition : A derivative exhibited potent inhibition of phosphoinositide 3-kinase alpha (PI3Kα) with an IC₅₀ value of 3.6 nM. This suggests that modifications to the thiazolo[5,4-b]pyridine scaffold can enhance enzyme selectivity and potency against PI3K isoforms .
- Cytotoxicity : In vitro studies demonstrated that compounds related to this compound showed significant cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay indicated varying degrees of potency across these cell lines .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how structural modifications influence biological activity:
| Compound | Modification | IC₅₀ (nM) | Notes |
|---|---|---|---|
| This compound | None | - | Base compound |
| 2-Pyridyl derivative | Sulfonamide addition | 4.0 | Maintained potency |
| Phenyl replacement | Pyridyl to phenyl | 501 | Significant drop in activity |
These findings indicate that specific functional groups and their electronic properties significantly impact the compound's ability to inhibit target enzymes effectively .
Case Studies
- Cytotoxicity Evaluation : A study evaluated various thiazolo[5,4-b]pyridine derivatives for their cytotoxic effects. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines compared to their electron-donating counterparts .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound derivatives to PI3Kα. The docking results showed favorable interactions with key residues in the ATP-binding pocket, supporting the observed inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
